Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate is a complex organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
The synthesis of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . The process often includes steps such as aminocarbonylation, acid-mediated ring closure, and further functionalization to achieve the desired compound .
Chemical Reactions Analysis
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents, with reactions often conducted under reflux or at elevated temperatures.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma cell lines.
Industry: Utilized in the development of new materials with specific biological activities.
Mechanism of Action
The mechanism of action of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate can be compared with other benzoxazole derivatives, such as:
- Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-phenyl-5-pyrimidinecarboxylate
- Ethyl 2-(1,3-benzoxazol-2-ylamino)-4,6-dimethyl-5-pyrimidinecarboxylate
These compounds share similar core structures but differ in their substituents, leading to variations in their biological activities and applications
Biological Activity
Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an ethyl ester and a benzoxazole moiety, which are known for their biological significance. The structure can be represented as follows:
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The benzoxazole and pyrimidine rings may facilitate binding to enzymes or receptors involved in various cellular processes. While the precise mechanism remains under investigation, preliminary studies suggest that the compound may exhibit antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, research has demonstrated that derivatives of benzoxazole compounds exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb) and other clinically relevant pathogens. The structure-activity relationship indicates that modifications to the benzoxazole moiety can enhance selectivity and potency against target organisms .
Anticancer Properties
In addition to antimicrobial effects, this compound has shown promise in anticancer applications. Studies have reported that similar benzoxazole derivatives possess cytotoxic effects against cancer cell lines. The mechanism appears to involve apoptosis induction through mitochondrial pathways, suggesting a potential role in cancer therapeutics .
Study 1: Antimicrobial Efficacy
A study investigating the antibacterial properties of benzoxazole derivatives found that modifications at specific positions significantly influenced activity against Mtb. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel anti-TB agent .
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 12.5 | Moderate |
Isoniazid | 0.91 | High |
Rifampin | 0.12 | Very High |
Study 2: Cytotoxicity Assessment
In another study assessing cytotoxicity using MTT assays, it was found that while some derivatives exhibited significant cytotoxicity, the benzoxazole scaffold could be modified to reduce toxicity while maintaining antimicrobial efficacy. This highlights the importance of structural optimization in developing safer therapeutic agents .
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 15 | 8 |
Benzoxazole Derivative A | 10 | 12 |
Benzoxazole Derivative B | 20 | 6 |
Properties
IUPAC Name |
ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methyl-6-propylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3/c1-4-8-13-15(16(23)24-5-2)11(3)19-17(20-13)22-18-21-12-9-6-7-10-14(12)25-18/h6-7,9-10H,4-5,8H2,1-3H3,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZYGVPRZCICDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=NC(=C1C(=O)OCC)C)NC2=NC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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